molecular formula C12H15IO3 B3045749 3-Iodo-4-(neopentyloxy)benzoic acid CAS No. 1131614-48-6

3-Iodo-4-(neopentyloxy)benzoic acid

Cat. No.: B3045749
CAS No.: 1131614-48-6
M. Wt: 334.15
InChI Key: HJNAVQGQTUEWCF-UHFFFAOYSA-N
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Description

3-Iodo-4-(neopentyloxy)benzoic acid is an organic compound with the molecular formula C12H15IO3 and a molecular weight of 334.15 g/mol . It is characterized by the presence of an iodine atom and a neopentyloxy group attached to a benzoic acid core. This compound is often used in research and development due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-(neopentyloxy)benzoic acid typically involves the iodination of 4-(neopentyloxy)benzoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(neopentyloxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Oxidation Products: Carboxylates or ketones.

    Reduction Products: Alcohols or alkanes.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

3-Iodo-4-(neopentyloxy)benzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is explored for its potential in drug development, especially in designing molecules with specific biological activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(neopentyloxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and neopentyloxy group contribute to its binding affinity and specificity. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by palladium catalysts, to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,2-Dimethylpropoxy)-3-iodobenzoic acid
  • 3-Iodo-4-(2-methoxyacetamido)benzoic acid
  • Methyl 4-(2-hydroxyethyl)(methyl)amino-3-iodobenzoate

Uniqueness

3-Iodo-4-(neopentyloxy)benzoic acid is unique due to its neopentyloxy group, which imparts steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry for creating sterically demanding environments .

Properties

IUPAC Name

4-(2,2-dimethylpropoxy)-3-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15IO3/c1-12(2,3)7-16-10-5-4-8(11(14)15)6-9(10)13/h4-6H,7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJNAVQGQTUEWCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=C(C=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660979
Record name 4-(2,2-Dimethylpropoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-48-6
Record name 4-(2,2-Dimethylpropoxy)-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131614-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2,2-Dimethylpropoxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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